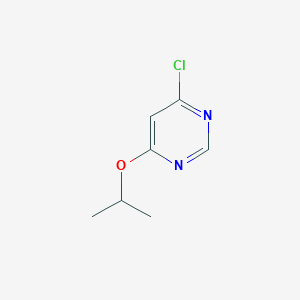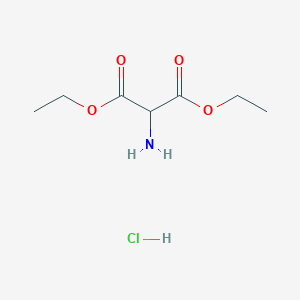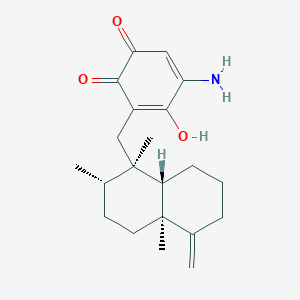
14,15-Didehydroisoeburnamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 14,15-Didehydroisoeburnamine involves complex chemical reactions. For instance, chiral (Z)-α,β-didehydroamino acid (DDAA) derivatives can be obtained from chiral iminic cyclic glycine templates, which further undergo various cycloaddition reactions to yield cyclic and bicyclic α-amino acids (Abellan et al., 2001). Another approach starts from 15α-chlorovincamine leading to various eburnane derivatives through steps like epoxy formation and transformations into (+)-15-oxodihydroeburnamine (Szántay & Moldvai, 1994).
Molecular Structure Analysis
The crystal structure analysis provides insights into the molecular arrangement and stability of compounds. The structure of 14-deoxy-11,12-didehydroandrographolide, for example, has been determined, revealing trans-fused six-membered rings and a planar furan ring, which are essential for understanding the structural basis of related compounds (Gupta et al., 1993).
Chemical Reactions and Properties
Reactions involving didehydro compounds often involve dehydrogenation processes and cycloaddition reactions, as seen in the preparation of 15,16-didehydro compounds from morphine derivatives (Haddlesey et al., 1972). These reactions are crucial for modifying the structural and chemical properties of the base compounds.
Physical Properties Analysis
The physical properties of these compounds, such as crystalline structure and melting points, are closely related to their chemical structure. High-resolution X-ray structure analysis provides a detailed view of the molecular conformation, essential for understanding the physical behavior of these compounds in different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the functional groups and overall molecular structure. Studies on new eburnamine-type alkaloids, for example, highlight the role of specific structural features in their chemical behavior and potential biological activity (Liu et al., 2014).
Wissenschaftliche Forschungsanwendungen
Hypoglycemic Activity
14,15-Didehydroisoeburnamine, a derivative found in the Vincan- and Eburnan-type alkaloids, has demonstrated potential in enhancing glucose consumption in L6 myotube models. This discovery opens pathways for further investigation into its possible use in managing diabetes or related metabolic disorders (Yu et al., 2021).
Synthesis and Structural Applications
The synthesis of new eburnamine-type alkaloids, which include compounds like methyl (3α,14β,15β,16α)-17,18-didehydro-14,15-dihydroeburnamine-15-methoxy-14-carboxylate, highlights the compound's significance in chemical research. Its preparation from (+)-17,18-dehydroapovincamine, and the exploration of the optimal conditions for this reaction, showcase its potential in the field of synthetic chemistry and pharmaceuticals (Liu et al., 2014).
Cytotoxic Activities
14,15-Didehydroisoeburnamine, along with other new indole alkaloids, has been found in certain species of the Ervatamia genus. While these compounds have been evaluated for their in vitro cytotoxic activities, their specific therapeutic potentials and mechanisms of action remain an area for further research (Zhang et al., 2007).
Eigenschaften
IUPAC Name |
(15R,17R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaen-17-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-7,9,16,18,22H,2,8,10-12H2,1H3/t16-,18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEIVSZGVBPOQZ-QRQLOZEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(N3C4=CC=CC=C4C5=C3C1N(CC5)CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12C[C@H](N3C4=CC=CC=C4C5=C3[C@H]1N(CC5)CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14,15-Didehydroisoeburnamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

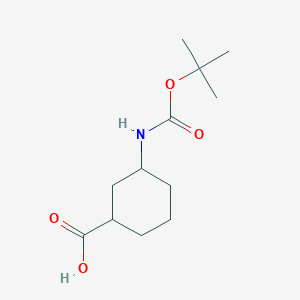
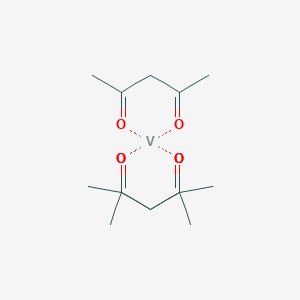

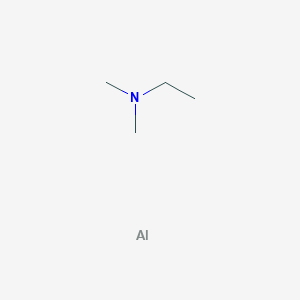

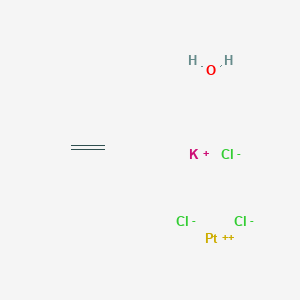

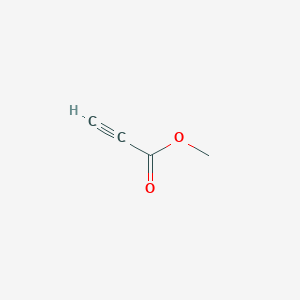
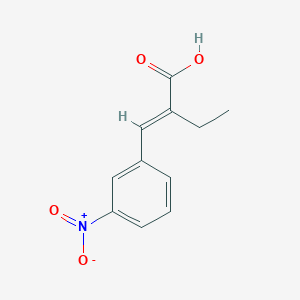
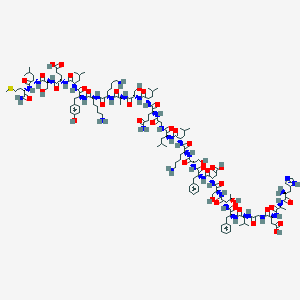
![4-[(3-Methoxyphenyl)methyl]morpholine](/img/structure/B50748.png)
